Imidazole derivatives have garnered significant attention in the pharmaceutical industry due to their diverse range of biological activities. Among these, 2-butyl-1H-imidazole-4,5-dicarbonitrile and its analogues have been explored for their potential therapeutic applications. This analysis delves into the research surrounding these compounds, focusing on their mechanism of action and applications in various fields such as antibacterial and antihypertensive therapies.
The research into imidazole derivatives has revealed their potential as antibacterial agents, particularly against drug-resistant strains such as MRSA. The structural requirements for activity have been elucidated, providing a foundation for the design of new antibacterial compounds1. The antioxidant properties of these compounds also suggest their use in conditions where oxidative stress is a contributing factor2.
Furthermore, the development of imidazole-based peptidomimetics as ACE inhibitors opens up new avenues for the treatment of hypertension. The identification of compounds with low toxicity and high potency is particularly promising, as it may lead to the development of new antihypertensive medications with improved efficacy and safety profiles3.
2-butyl-1H-imidazole-4,5-dicarbonitrile is classified as a nitrogen-rich organic compound. It is part of the imidazole family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound has garnered attention due to its structural features that allow for modifications leading to various derivatives with enhanced properties.
The synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile typically involves cyclization reactions between suitable precursors. A common method includes the reaction of 2-amino-4,5-dicyanimidazole with butyl-substituted amines under controlled conditions.
This method has been shown to produce high yields of pure product, often requiring subsequent crystallization to achieve desired purity levels .
The molecular structure of 2-butyl-1H-imidazole-4,5-dicarbonitrile features a butyl group attached to an imidazole ring with two cyano groups at the 4 and 5 positions.
The bond lengths and angles within the molecule conform to expected values for imidazole derivatives, with significant interactions between the nitrogen atoms and adjacent carbon atoms influencing its stability and reactivity .
2-butyl-1H-imidazole-4,5-dicarbonitrile can undergo several chemical reactions due to its functional groups:
The mechanism of action for 2-butyl-1H-imidazole-4,5-dicarbonitrile primarily relates to its biological activities:
It may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to bactericidal effects. The presence of cyano groups enhances its interaction with biological targets.
Research indicates that this compound could induce apoptosis in cancer cells or inhibit cell proliferation through modulation of specific signaling pathways .
The physical and chemical properties of 2-butyl-1H-imidazole-4,5-dicarbonitrile are crucial for understanding its behavior in various applications:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structure:
2-butyl-1H-imidazole-4,5-dicarbonitrile has several promising applications across different scientific fields:
The compound's ability to undergo diverse chemical transformations makes it valuable in developing new materials and pharmaceuticals .
2-Butyl-1H-imidazole-4,5-dicarbonitrile (CAS Registry Number: 114772-25-7) is a structurally distinct heterocyclic compound characterized by its fused functional groups. The molecular formula is C₉H₁₀N₄, corresponding to a molecular weight of 174.20 g/mol. Its systematic IUPAC name, 2-butyl-1H-imidazole-4,5-dicarbonitrile, precisely defines the alkyl substituent at the imidazole ring’s C2 position and the two cyano (-C≡N) groups at C4 and C5. This nomenclature follows Hantzsch-Widman rules for heterocyclic systems, where the parent imidazole ring (C₃H₄N₂) is prioritized for numbering. The SMILES notation (N#CC1=C(C#N)NC(CCCC)=N1) further encodes the connectivity: a butyl chain (CCCC) attached to N1, with carbonitrile groups flanking the C4-C5 bond [1] [3].
The compound exhibits a planar imidazole core with the butyl chain adopting a flexible conformation. This geometry facilitates intermolecular interactions, evidenced by its crystalline solid state at room temperature. Key physical properties are summarized in Table 1 [1] [3].
Table 1: Physicochemical Properties of 2-Butyl-1H-imidazole-4,5-dicarbonitrile
Property | Value | Conditions |
---|---|---|
Molecular Weight | 174.20 g/mol | |
Density | 1.17 g/cm³ | Solid state |
Melting Point | 107–108°C | |
Boiling Point | 478.8°C | At 760 mmHg |
Flash Point | 151.1°C | |
LogP (Partition Coefficient) | 1.495 | Indicates moderate lipophilicity |
Vapor Pressure | 2.5 × 10⁻⁹ mmHg | At 25°C |
Synonyms include 2-butyl-4,5-dicyanoimidazole, butylimidazoledicarbonitrile, and 2-butyl-1H-imidazole-4,5-dicarbonitrile, all recognized in chemical databases [1]. The presence of two strong electron-withdrawing cyano groups significantly polarizes the imidazole ring, enhancing its reactivity toward nucleophiles and metal coordination.
The synthetic exploration of 2-butyl-1H-imidazole-4,5-dicarbonitrile emerged in the late 20th century alongside targeted research into functionalized imidazoles for pharmaceutical applications. The earliest documented synthesis was reported by Yanagisawa et al. (1996), who developed a multi-step route starting from alkylimidazole precursors to yield the compound with approximately 79% efficiency [1]. This method established foundational access to the molecule but faced challenges in scalability and purity.
Patent literature (e.g., US5128355A, US5616599A) later disclosed optimized pathways, focusing on:
A significant advancement came from Guram et al. (2004), who achieved a 99% yield using palladium-catalyzed cyanation under mild conditions, significantly improving atom economy and reducing byproducts [9]. Further refinements by pharmaceutical researchers (e.g., Dishman Pharmaceuticals, 2008) enabled kilogram-scale production via streamlined hydrolysis-condensation sequences, facilitating industrial adoption [9]. The compound’s discovery was driven by its utility as a key intermediate for angiotensin II receptor antagonists like losartan derivatives, underscoring its pharmaceutical relevance [5] [9].
Table 2: Key Synthetic Methodologies and Historical Improvements
Year | Contributor | Methodology | Yield | Innovation |
---|---|---|---|---|
1996 | Yanagisawa et al. | Multi-step alkylation/cyanation of imidazole | ~79% | First documented synthesis |
2004 | Guram et al. | Pd-catalyzed cyanation | ~99% | Enhanced efficiency, milder conditions |
2008 | Dishman Pharmaceuticals | Hydrolysis-condensation sequence | ~72% | Scalable production |
In heterocyclic chemistry, 2-butyl-1H-imidazole-4,5-dicarbonitrile exemplifies the strategic functionalization of imidazole scaffolds. The imidazole core provides:
The 4,5-dicarbonitrile groups are pivotal for three key reasons:
The butyl chain at C2 enhances solubility in organic solvents and influences crystal packing via hydrophobic interactions. This alkyl group also modulates steric accessibility at N1, affecting regiochemistry in further derivatizations [3] [9]. Medicinally, this structural motif mirrors bioactive imidazoles in commercial drugs (e.g., losartan’s 2-butyl-4-chloroimidazole core), highlighting its role as a privileged scaffold in antihypertensive agents [5] [10].
In materials science, the planar, electron-deficient imidazole dicarbonitrile system enables π-stacking in supramolecular assemblies, facilitating applications in organic electronics and as ligands for luminescent metal complexes [4] [7]. Its multifaceted reactivity solidifies its status as a cornerstone in designing advanced heterocyclic architectures.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: